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molecular formula C9H8BrClO2 B1466170 Methyl 2-(4-bromo-2-chlorophenyl)acetate CAS No. 849934-94-7

Methyl 2-(4-bromo-2-chlorophenyl)acetate

Cat. No. B1466170
M. Wt: 263.51 g/mol
InChI Key: GYQSFCYMWAJKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114902B2

Procedure details

To a solution of 4-bromo-2-chlorophenylacetic acid (240 g) of Reference Example 15 in N,N-dimethylformamide (3000 mL) were added potassium carbonate (399 g) and iodomethane (164 g) at 7° C., and the mixture was stirred at the same temperature for 3 hr and stirred at room temperature for 19 hr. The reaction mixture was poured into water, and partitioned and extracted with ethyl acetate. The organic layer was washed 3 times with 25% brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (259 g) as a brown oil.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([Cl:12])[CH:3]=1.[C:13](=O)([O-])[O-].[K+].[K+].IC.O>CN(C)C=O>[CH3:13][O:10][C:9](=[O:11])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[Cl:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)Cl
Name
Quantity
399 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
164 g
Type
reactant
Smiles
IC
Name
Quantity
3000 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 19 hr
Duration
19 h
CUSTOM
Type
CUSTOM
Details
partitioned
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed 3 times with 25% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)Br)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 259 g
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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